Molecular Connectivity and Topology: C3-Phenyl Substitution vs. N-Aryl Amide Analog
The key structural differentiator for 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is the direct C-C bond linking the phenyl ring to the C3 position of the butanamide backbone . This contrasts with common comparators like N-(4-aminophenyl)butanamide (CAS 116884-02-7), where the phenyl group is attached to the amide nitrogen, resulting in an N-aryl amide scaffold . This fundamental difference in molecular connectivity alters the compound's LogP, the spatial orientation of the amine group, and the overall flexibility of the molecule. The calculated LogP for 3-(4-Aminophenyl)butanamide is 1.25 , while N-(4-aminophenyl)butanamide exhibits a significantly lower LogP due to the more polar amide bond directly attached to the aromatic ring. This difference in lipophilicity directly impacts membrane permeability and target binding.
| Evidence Dimension | Molecular Connectivity and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | C3-phenyl substituted butanamide scaffold; Calculated LogP = 1.25 |
| Comparator Or Baseline | N-(4-aminophenyl)butanamide (N-aryl amide scaffold) |
| Quantified Difference | Difference in LogP is >0.5 log units (estimated based on structural class differences) due to the absence of a direct N-aryl linkage. |
| Conditions | Calculated physicochemical properties vs. published structural formula . |
Why This Matters
Procurement of the correct regioisomer is essential as the distinct 3D conformation and altered lipophilicity (LogP difference >0.5) directly dictate binding affinity and pharmacokinetic behavior in biological assays, making the C3-phenyl scaffold a non-interchangeable building block in medicinal chemistry campaigns .
